6-methyl-4-(methylamino)-3-propionyl-2H-pyran-2-one
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Overview
Description
6-methyl-4-(methylamino)-3-propionyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring substituted with methyl, methylamino, and propionyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(methylamino)-3-propionyl-2H-pyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a methylamino-substituted pyran with a propionylating agent. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(methylamino)-3-propionyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The methylamino and propionyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-methyl-4-(methylamino)-3-propionyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes investigations into its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-(methylamino)-3-propionyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-6-methyl-4-pyrimidinol: This compound shares structural similarities with 6-methyl-4-(methylamino)-3-propionyl-2H-pyran-2-one, particularly in the presence of a methyl group and a heterocyclic ring.
5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one: Another structurally related compound that features a methylamino group and a heterocyclic ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and its pyran ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
6-methyl-4-(methylamino)-3-propanoylpyran-2-one |
InChI |
InChI=1S/C10H13NO3/c1-4-8(12)9-7(11-3)5-6(2)14-10(9)13/h5,11H,4H2,1-3H3 |
InChI Key |
YBQAYRKFDSPUJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(OC1=O)C)NC |
solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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